Iodoantipyrine

Beschreibung

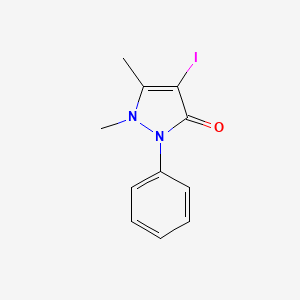

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBLCHCPLOXCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046047 |

Source

|

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-81-7 |

Source

|

| Record name | 4-Iodoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodoantipyrine for Blood Flow Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iodoantipyrine-based method for quantitative measurement of regional blood flow. It details the core mechanism of action, experimental protocols, and data analysis, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Core Principles: The Mechanism of Action of this compound

The use of radioactively labeled this compound to measure regional blood flow is grounded in the Fick principle, which is applied to inert, diffusible tracers. The fundamental concept is that the rate of accumulation of a freely diffusible tracer in a tissue is proportional to the rate of blood flow to that tissue.

This compound, an analogue of antipyrine, is a lipophilic molecule that readily crosses the blood-brain barrier and other biological membranes.[1] Its utility as a blood flow tracer stems from several key properties:

-

High Diffusibility: this compound exhibits a higher partition coefficient between nonpolar solvents and water compared to antipyrine, allowing it to diffuse more freely across the blood-brain barrier.[1][2] This rapid diffusion is crucial for ensuring that the tracer's uptake is primarily limited by blood flow rather than by its ability to cross the capillary wall.

-

Inert Nature: It is biologically inert and does not undergo significant metabolism during the brief experimental period, ensuring that its distribution is governed by perfusion.

-

Tracer Kinetics: The method relies on a single-compartment model where the tracer enters the tissue from the arterial blood and does not leave the tissue in significant amounts during the measurement period. The concentration of the tracer in the tissue at a specific time point reflects the integrated arterial input and the local perfusion rate.

The underlying principle is that at the time of measurement, the quantity of this compound that has accumulated in a specific tissue region is a function of the arterial concentration of the tracer over time and the blood flow to that region. By measuring the final tissue concentration of the tracer through techniques like quantitative autoradiography and determining the time-integrated arterial concentration, regional blood flow can be calculated.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound method for blood flow measurement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Species | Reference |

| Tissue-Blood Partition Coefficient (Brain) | 0.718 mL/g (neonatal) | Pig | [3] |

| Tissue-Blood Partition Coefficient (Brain) | Increases with age, approaching 1.0 mL/g in adults | Pig | [3] |

| Tissue-Blood Partition Coefficient (Myocardium) | ~1.00 mL/g | Dog | [4] |

| Tissue-Blood Partition Coefficient (Bone) | 0.150 ± 0.027 | Dog | [5] |

Table 2: Reported Regional Blood Flow Values Measured by this compound Autoradiography

| Tissue | Region | Blood Flow (ml/100g/min) | Species | Reference |

| Brain | Inferior Colliculus | 198 | Mouse | [6] |

| Brain | Corpus Callosum | 48 | Mouse | [6] |

| Brain | Neocortex (Ischemic) | 24 ± 3 | Rat | [7] |

| Brain | Whole Brain | 115 ± 14 | Rat | [8] |

| Optic Nerve | Anterior | Subject to diffusion artifacts | Cat | [9] |

Experimental Protocols: A Step-by-Step Guide

The quantitative autoradiographic method using radiolabeled this compound is a widely accepted standard for measuring regional blood flow in preclinical models. The following protocol outlines the key steps.

Animal Preparation and Catheterization

-

Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is critical as it can influence cerebral blood flow.

-

Catheter Placement: Surgically place catheters in a femoral artery and a femoral vein. The arterial catheter is essential for timed blood sampling to determine the arterial input function. The venous catheter is used for the administration of the radiotracer.

-

Physiological Monitoring: Monitor and maintain physiological parameters such as body temperature, blood pressure, and arterial blood gases within the normal range for the species, as these can significantly affect blood flow.

Tracer Administration and Blood Sampling

-

Tracer Infusion: Infuse a bolus of radioactively labeled this compound (e.g., [¹⁴C]this compound or [¹²⁵I]this compound) intravenously over a precise period, typically 30 to 60 seconds.

-

Arterial Blood Sampling: Beginning at the start of the infusion, collect timed arterial blood samples at a high frequency (e.g., every 2-5 seconds). These samples are crucial for constructing the arterial concentration curve of the tracer over time. An alternative to manual sampling is the use of an external femoral arteriovenous loop monitored by a scintillation detector for continuous measurement of blood radioactivity.[10]

-

Sample Processing: Immediately centrifuge the blood samples to separate plasma, and measure the radioactivity in a known volume of plasma using a liquid scintillation counter.

Tissue Collection and Processing

-

Euthanasia and Brain Removal: At the end of the infusion period (e.g., 60 seconds), rapidly euthanize the animal and decapitate it. It is critical to remove and freeze the brain as quickly as possible (ideally within minutes) to prevent post-mortem diffusion of the tracer, which can lead to inaccuracies in the measurement of regional blood flow.[6][11]

-

Freezing: Freeze the brain in a cold medium such as isopentane chilled with liquid nitrogen or chlorodifluoromethane (-40°C).[11]

-

Sectioning: Once frozen, section the brain into thin slices (e.g., 20 µm) using a cryostat at a controlled temperature (e.g., -20°C).

-

Drying: Rapidly dry the frozen sections on a hot plate to prevent lateral diffusion of the tracer within the tissue.

Autoradiography and Densitometry

-

Film Exposure: Appose the dried brain sections to a radiation-sensitive film (e.g., X-ray film) in a light-tight cassette along with a set of calibrated radioactive standards. The exposure time will depend on the radioisotope and the dose administered.

-

Film Development: After an appropriate exposure period, develop the film using standard procedures.

-

Image Analysis: Digitize the resulting autoradiograms. Using image analysis software, measure the optical density of different brain regions.

-

Quantification: Convert the optical density values to tissue radioactivity concentrations (nCi/g) by comparing them to the calibration curve generated from the radioactive standards included in the cassette.

Calculation of Regional Blood Flow

The regional blood flow (f) is calculated using the following operational equation derived from the Fick principle:

Ci(T) = λ * ∫0T Ca(t) * e-k(T-t) dt

Where:

-

Ci(T) is the concentration of the tracer in the tissue at the time of sacrifice (T).

-

λ is the tissue-blood partition coefficient of the tracer (a value of 0.8 is often used for the brain).

-

Ca(t) is the arterial concentration of the tracer as a function of time.

-

k is the rate constant for the clearance of the tracer from the tissue, which is equal to f/λ.

-

T is the total duration of the experiment from the start of the infusion to the time of sacrifice.

The integral of the arterial concentration curve is determined from the timed arterial blood samples. With the measured tissue concentration and the integrated arterial input, the equation can be solved for the regional blood flow (f).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the this compound method for blood flow measurement.

Limitations and Considerations

While the this compound method is a powerful tool, it is important to be aware of its limitations:

-

Diffusion Limitations at High Flow Rates: Although this compound is highly diffusible, at very high blood flow rates, its transport may become partially limited by diffusion, leading to an underestimation of blood flow.

-

Tracer Diffusion in Tissues with Heterogeneous Flow: In tissues with adjacent regions of high and low blood flow, such as the optic nerve near the choroid, diffusion of the tracer from high-flow to low-flow areas can occur, leading to inaccurate measurements.[9]

-

Anesthesia Effects: The choice of anesthetic can significantly impact cerebral blood flow, and this must be carefully considered when interpreting results.

-

Technical Complexity: The method is technically demanding, requiring precise surgical procedures, timed sampling, and careful tissue handling to ensure accurate and reproducible results.[6]

-

Terminal Procedure: The autoradiographic method is a terminal procedure, precluding longitudinal studies in the same animal.

Conclusion

The this compound-based autoradiographic method remains a gold standard for the quantitative measurement of regional blood flow in preclinical research. Its foundation on well-established physiological principles, combined with a rigorous experimental protocol, provides high-resolution spatial information on tissue perfusion. For researchers in drug development and neuroscience, a thorough understanding of its mechanism of action, experimental nuances, and inherent limitations is essential for generating reliable and interpretable data on the effects of novel therapeutics and experimental manipulations on blood flow.

References

- 1. Measurement of local cerebral blood flow with iodo [14C] antipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Blood flow in canine tibial diaphysis estimated by this compound-125I washout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of local cerebral blood flow with [14C]this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focal cerebral ischaemia in the rat: 2. Regional cerebral blood flow determined by [14C]this compound autoradiography following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of optic nerve blood flow with this compound: limitations caused by diffusion from the choroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for measurement of arterial concentration of cerebral blood flow tracer for autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of freezing time when this compound is used for measurement of cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Iodoantipyrine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-iodoantipyrine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Core Physicochemical Data

4-Iodoantipyrine, a derivative of antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and potential antiviral properties.[1][2] Its physicochemical characteristics are crucial for understanding its pharmacokinetics and pharmacodynamics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁IN₂O | [1][2] |

| Molecular Weight | 314.12 g/mol | [1][2] |

| Melting Point | 159-162.5 °C | [3][4] |

| Boiling Point | Data not available | |

| logP (Octanol/Water) | 11.34 ± 0.28 (for 4-[¹³¹I]iodoantipyrine) | [5] |

| pKa | Data not available | |

| Solubility | Higher oil-to-water distribution coefficient than antipyrine, suggesting greater lipid solubility.[6] Good solubility in dichloromethane has been noted for related compounds.[7] | [6][7] |

| Appearance | Crystalline powder | [8] |

Spectral Data

-

¹H and ¹³C NMR Spectroscopy: The spectra would confirm the presence of the pyrazolone ring, the N-methyl and C-methyl groups, the N-phenyl group, and the iodine substitution on the pyrazolone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O group of the pyrazolone ring, C-N stretching vibrations, and aromatic C-H stretching.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight, aiding in confirming its identity.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of 4-iodoantipyrine.

Synthesis of 4-Iodoantipyrine

4-Iodoantipyrine can be synthesized from antipyrine via an iodination reaction.[3]

Materials:

-

Antipyrine (C₁₁H₁₂N₂O)

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Hydrochloric Acid (HCl)

-

90% Ethanol

-

Distilled Water

Procedure:

-

Dissolve antipyrine in an appropriate solvent.

-

Prepare a reaction mixture containing potassium iodide, potassium iodate, and hydrochloric acid.

-

Add the antipyrine solution to the reaction mixture. The reaction proceeds according to the equation: 3C₁₁H₁₂N₂O + 2KI + KIO₃ + 3HCl → 3C₁₁H₁₁IN₂O + 3KCl + 3H₂O.[3]

-

Separate the resulting 4-iodoantipyrine product from the reaction mixture.

-

Purify the crude product by recrystallization from 90% ethanol.

-

Wash the purified crystals with distilled water.

-

Dry the final product in an oven at 70°C.[3]

Determination of Melting Point

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry 4-iodoantipyrine using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 2 °C/min) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range represents the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining the logP value.

Materials:

-

4-Iodoantipyrine

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of 4-iodoantipyrine in either water or 1-octanol.

-

Add equal volumes of the water and 1-octanol phases to a separatory funnel.

-

Add a known amount of the 4-iodoantipyrine stock solution to the funnel.

-

Shake the funnel vigorously for a set period (e.g., 20-30 minutes) to allow for partitioning between the two phases.[9]

-

Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the aqueous and octanol layers.

-

Determine the concentration of 4-iodoantipyrine in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Synthesis Workflow of 4-Iodoantipyrine

Caption: Workflow for the synthesis of 4-iodoantipyrine from antipyrine.

Cyclooxygenase (COX) Inhibition Signaling Pathway

4-Iodoantipyrine functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[1] This inhibition reduces the production of prostaglandins that mediate inflammation, pain, and fever.

Caption: Inhibition of the cyclooxygenase pathway by 4-iodoantipyrine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. davjalandhar.com [davjalandhar.com]

- 8. mt.com [mt.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Synthesis and Radiolabeling of [¹¹C]Iodoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of [¹¹C]iodoantipyrine, a key radiopharmaceutical for positron emission tomography (PET) imaging. The document details the synthetic pathway, experimental protocols, and quantitative data associated with the production of this tracer.

Introduction

[¹¹C]this compound is a radiolabeled compound used for the measurement of regional cerebral blood flow (rCBF) with PET. Its lipophilic nature allows it to readily cross the blood-brain barrier, making it an effective tracer for blood flow studies. The synthesis of [¹¹C]this compound is a two-step process that begins with the production of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]carbon dioxide. This is followed by the methylation of a precursor molecule to form [¹¹C]antipyrine, which is subsequently iodinated to yield the final product.

Synthesis Pathway

The synthesis of [¹¹C]this compound proceeds through two principal stages:

-

N-methylation of 3-methyl-1-phenyl-2-pyrazolin-5-one: In this step, the precursor molecule, 3-methyl-1-phenyl-2-pyrazolin-5-one, is reacted with [¹¹C]methyl iodide to form [¹¹C]antipyrine.

-

Iodination of [¹¹C]antipyrine: The newly formed [¹¹C]antipyrine is then iodinated to produce [¹¹C]this compound.

The overall synthetic scheme is depicted below.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of [¹¹C]this compound.

| Parameter | Value | Reference |

| Radiochemical Yield | 10% | [1] |

| Radiochemical Purity | > 99.5% | [1] |

| Specific Activity | 30 mCi/µmol | [1] |

| Synthesis Time | ~65 minutes |

Experimental Protocols

This section provides a detailed methodology for the synthesis and radiolabeling of [¹¹C]this compound.

Production of [¹¹C]Methyl Iodide

[¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target using a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide. A common method involves the reduction of [¹¹C]CO₂ with lithium aluminum hydride (LiAlH₄) to form [¹¹C]methanol, which is subsequently reacted with hydroiodic acid (HI) to yield [¹¹C]methyl iodide.

Synthesis of [¹¹C]Antipyrine

The synthesis of [¹¹C]antipyrine is achieved by the N-methylation of 3-methyl-1-phenyl-2-pyrazolin-5-one.

-

Precursor: 3-methyl-1-phenyl-2-pyrazolin-5-one

-

Reagent: [¹¹C]Methyl iodide

-

Solvent: Acetonitrile

-

Procedure:

-

The precursor is dissolved in acetonitrile in a sealed reaction vessel.

-

[¹¹C]Methyl iodide is trapped in the reaction vessel at low temperature.

-

The reaction mixture is heated to facilitate the methylation reaction. Based on the synthesis of the non-radioactive analogue, this may be performed at elevated temperatures (e.g., 120°C) in a pressure-resistant vessel.

-

The resulting [¹¹C]antipyrine is then purified, typically using silica gel column chromatography, before the subsequent iodination step.[1]

-

Iodination of [¹¹C]Antipyrine

The final step is the iodination of the purified [¹¹C]antipyrine.

-

Reagent: An appropriate iodinating agent.

-

Procedure:

-

The purified [¹¹C]antipyrine is reacted with the iodinating agent.

-

The reaction is typically rapid to minimize radioactive decay.

-

The final product, [¹¹C]this compound, is then purified.

-

Purification and Quality Control

Purification of the final product is crucial to ensure its suitability for in vivo studies. A two-step purification process is often employed.

-

Silica Gel Column Chromatography: This is used to separate the [¹¹C]antipyrine intermediate from the initial reaction mixture.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of [¹¹C]this compound to ensure high radiochemical purity.

Quality control measures include the determination of radiochemical purity and specific activity of the final product.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and radiolabeling of [¹¹C]this compound.

Conclusion

The synthesis of [¹¹C]this compound is a well-established radiochemical process that provides a valuable tool for PET imaging of cerebral blood flow. This guide has outlined the core synthetic strategy, provided detailed experimental considerations, and summarized the key quantitative data. Adherence to robust experimental protocols and stringent quality control measures are essential for the production of high-purity [¹¹C]this compound suitable for clinical and research applications.

References

The Historical Development of Iodoantipyrine as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and application of iodoantipyrine as a tracer for measuring regional blood flow, particularly cerebral blood flow. It delves into the foundational principles, detailed experimental protocols, and quantitative data that have established this compound as a valuable tool in physiological and pharmacological research.

Introduction: The Quest to Quantify Blood Flow

The measurement of blood flow to specific organs and tissues has been a cornerstone of physiological research, providing critical insights into organ function in both health and disease. The development of tracer methodologies revolutionized this field, allowing for the quantitative assessment of regional perfusion. Early methods, such as the Kety-Schmidt technique developed in the 1940s, utilized inert and freely diffusible gaseous tracers like nitrous oxide to measure average cerebral blood flow. This pioneering work by Seymour S. Kety and his colleagues laid the theoretical groundwork for subsequent tracer-based blood flow measurement techniques.

However, the use of gaseous tracers presented technical challenges. This led to the search for a suitable non-volatile tracer, a quest that culminated in the adoption of radiolabeled this compound. This compound, an analog of antipyrine, proved to be a satisfactory nonvolatile tracer for the measurement of local cerebral blood flow due to its favorable properties of high lipid solubility and diffusibility across the blood-brain barrier.

The Rise of this compound: A Superior Non-Volatile Tracer

The transition from gaseous to non-volatile tracers was a significant advancement in blood flow measurement. [14C]Antipyrine was initially explored but was found to have limitations in its diffusion through the blood-brain barrier. In contrast, iodo[14C]antipyrine demonstrated higher partition coefficients between nonpolar solvents and water, suggesting a greater ability to diffuse freely across the blood-brain barrier. Subsequent studies confirmed that iodo[14C]antipyrine yielded cerebral blood flow values in rats and cats that were considerably higher than those obtained with [14C]antipyrine and were consistent with values obtained using the gaseous tracer trifluoro[131I]iodomethane. This established this compound as a reliable non-volatile tracer for quantitative autoradiographic measurement of regional cerebral blood flow.

Quantitative Data: this compound in Comparison

The utility of this compound as a blood flow tracer has been validated through numerous studies comparing it with other methods, most notably the radiolabeled microsphere technique. The following tables summarize key quantitative data from these comparative studies.

| Parameter | Value | Reference |

| Tissue-to-Blood Partition Coefficient (λ) | ||

| Gray Matter | 0.80 | Sakurada et al., 1978 |

| White Matter | 0.80 | Sakurada et al., 1978 |

| Cerebral Blood Flow (CBF) in Rats (ml g-1 min-1) | This compound | Microspheres |

| Cerebral Cortex | 0.86 ± 0.07 | 0.88 ± 0.02 |

| Striatum | 1.10 ± 0.09 | 1.05 ± 0.08 |

| Hippocampus | 0.75 ± 0.06 | 0.78 ± 0.07 |

| Cerebellum | 0.65 ± 0.05 | 0.68 ± 0.06 |

| Pons-Medulla | 0.55 ± 0.04 | 0.58 ± 0.05 |

| Hypothalamus | 0.60 ± 0.05 | 0.62 ± 0.05 |

Table 1: Comparison of Cerebral Blood Flow in Rats Measured by this compound and Microsphere Techniques. The data show a good agreement between the two methods for total and regional cerebral blood flow.[1]

| Brain Region | This compound CBF (ml g-1 min-1) | Microsphere CBF (ml g-1 min-1) |

| Gray Matter | ||

| Frontal Cortex | 1.25 ± 0.15 | 1.30 ± 0.18 |

| Parietal Cortex | 1.35 ± 0.16 | 1.40 ± 0.20 |

| Occipital Cortex | 1.20 ± 0.14 | 1.25 ± 0.17 |

| Caudate Nucleus | 1.45 ± 0.18 | 1.50 ± 0.22 |

| Thalamus | 1.30 ± 0.16 | 1.35 ± 0.19 |

| White Matter | 0.35 ± 0.05 | 0.55 ± 0.08 |

Table 2: Regional Cerebral Blood Flow in Cats: this compound vs. Microspheres. A good correlation was observed in gray matter, while this compound estimates were lower in white matter, a discrepancy potentially due to the arterial vasculature of white matter favoring microsphere accumulation.[2]

| Condition | Brain Region | This compound CBF (% of control) |

| Focal Cerebral Ischemia (Rat) | Neocortex (ischemic core) | 13% |

| Substantia Nigra (ipsilateral) | Hyperemia (increase) | |

| Globus Pallidus (ipsilateral) | Hyperemia (increase) |

Table 3: Regional Cerebral Blood Flow Changes during Focal Ischemia in Rats Measured by [14C]this compound. The study demonstrates a profound reduction in blood flow in the ischemic core and hyperemia in other brain regions.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in autoradiographic blood flow measurement.

Synthesis of 4-Iodoantipyrine

The synthesis of 4-iodoantipyrine can be achieved through the iodination of antipyrine.

Caption: Synthesis of 4-Iodoantipyrine from Antipyrine.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve antipyrine in a solvent such as ethanol or a mixture of water and ethanol.

-

Addition of Iodinating Agents: Prepare a solution of the iodinating agents. A common method involves the use of potassium iodide (KI) and potassium iodate (KIO3) in the presence of hydrochloric acid (HCl). This mixture generates iodine in situ.

-

Reaction: Slowly add the iodinating agent solution to the antipyrine solution with constant stirring. The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically neutralized with a base, such as sodium thiosulfate, to remove any unreacted iodine. The crude 4-iodoantipyrine often precipitates out of the solution.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-iodoantipyrine.

Radiolabeling of this compound

This compound can be radiolabeled with isotopes of iodine (e.g., 131I, 125I) or carbon (14C).

This method involves the exchange of a non-radioactive iodine atom in 4-iodoantipyrine with a radioactive iodine isotope.

Protocol:

-

Preparation: Dissolve 4-iodoantipyrine in a suitable solvent, often in an acidic aqueous solution.

-

Addition of Radioiodide: Add a solution of sodium iodide-131 (Na131I).

-

Heating: The reaction mixture is heated to facilitate the isotopic exchange.

-

Purification: After the exchange reaction, the labeled 4-[131I]this compound is separated from unreacted iodide-131 using techniques like anion exchange chromatography.

The synthesis of [14C]this compound typically involves the introduction of a 14C-labeled methyl group onto a precursor molecule, followed by iodination.

Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, such as 3-methyl-1-phenyl-2-pyrazolin-5-one.

-

14C-Methylation: React the precursor with a 14C-labeled methylating agent, such as [14C]methyl iodide ([14C]CH3I), in the presence of a base to form [N-methyl-14C]antipyrine.

-

Iodination: The resulting [14C]antipyrine is then iodinated using the methods described in section 4.1 to produce 4-[N-methyl-14C]this compound.

-

Purification: The final product is purified using chromatographic techniques to ensure high radiochemical purity.

Autoradiographic Measurement of Regional Cerebral Blood Flow

The following protocol outlines the key steps for measuring regional cerebral blood flow in a rat model using [14C]this compound.

Caption: Experimental Workflow for [14C]this compound Autoradiography.

Protocol:

-

Animal Preparation: Anesthetize the experimental animal (e.g., rat) and surgically implant catheters into the femoral artery and vein for tracer infusion and arterial blood sampling, respectively.

-

Tracer Administration: Infuse a known concentration of [14C]this compound intravenously at a constant rate over a defined period (e.g., 1 minute).

-

Arterial Blood Sampling: Collect timed arterial blood samples throughout the infusion period to determine the arterial concentration curve of the tracer over time.

-

Sacrifice and Brain Removal: At the end of the infusion period, sacrifice the animal and rapidly remove the brain.

-

Tissue Freezing and Sectioning: Immediately freeze the brain in a cold medium (e.g., isopentane cooled with liquid nitrogen) to prevent post-mortem diffusion of the tracer. Subsequently, cut the frozen brain into thin sections (e.g., 20 µm) using a cryostat.

-

Autoradiography: Expose the brain sections to X-ray film in a light-tight cassette. The radioactive emissions from the [14C]this compound in the tissue will create a latent image on the film.

-

Film Development and Densitometry: After an appropriate exposure time, develop the X-ray film. The resulting autoradiogram provides a visual representation of the tracer's distribution. The optical density of different brain regions on the autoradiogram is then measured using a densitometer.

-

Calculation of Regional Cerebral Blood Flow: The local tissue concentration of [14C]this compound is determined from the optical density measurements by comparison with a set of [14C]methylmethacrylate standards of known radioactivity concentrations that are exposed on the same film. The regional cerebral blood flow is then calculated using the operational equation derived from the Kety-Schmidt principle, which incorporates the tissue concentration of the tracer, the arterial concentration curve, and the tissue-blood partition coefficient.

The Underlying Principle: The Kety-Schmidt Method

The quantitative autoradiographic measurement of blood flow with this compound is based on the principles of the Kety-Schmidt method, which describes the exchange of a freely diffusible, inert tracer between blood and tissue.

Caption: Logical Relationship of the Kety-Schmidt Principle.

The fundamental concept is that the rate of change of the tracer concentration in a given tissue is equal to the difference between the rate at which the tracer is delivered to the tissue via arterial blood and the rate at which it is removed by venous blood. This relationship is mathematically expressed in an operational equation that allows for the calculation of blood flow from the measured tissue and arterial tracer concentrations.

Conclusion

The development of this compound as a tracer marked a significant milestone in the quantitative measurement of regional blood flow. Its favorable properties as a non-volatile, diffusible tracer, combined with the power of autoradiography, have provided researchers with a robust tool to investigate physiological and pathophysiological processes in various organs, most notably the brain. The methodologies and data presented in this guide underscore the historical and ongoing importance of this compound in the fields of neuroscience, pharmacology, and drug development.

References

- 1. Regional cerebral blood flow in the rat as determined by particle distribution and by diffusible tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [14C]this compound and microsphere blood flow estimates in cat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal cerebral ischaemia in the rat: 2. Regional cerebral blood flow determined by [14C]this compound autoradiography following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Blood-Brain Barrier Permeability of Iodoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies used to assess the blood-brain barrier (BBB) permeability of iodoantipyrine. This compound is a freely diffusible tracer, and its high permeability serves as a benchmark in neuroscience research for cerebral blood flow measurements and for understanding passive transport mechanisms across the BBB.

Core Concepts of this compound Permeability

This compound's passage across the blood-brain barrier is primarily governed by passive diffusion. This is due to its favorable physicochemical properties, including a low molecular weight and sufficient lipophilicity, which allow it to readily traverse the lipid membranes of the brain endothelial cells.[1][2] Unlike many other molecules, its transport is not significantly limited by the tight junctions between endothelial cells or by efflux transporters.[3][4] The efficiency of its transport is directly proportional to its octanol-water partition coefficient, a key indicator of its lipophilic nature.[5]

Quantitative Data on this compound Permeability

The following table summarizes key quantitative parameters related to the blood-brain barrier permeability of this compound, as determined by various experimental techniques.

| Parameter | Description | Typical Value Range | Experimental Technique | Reference |

| Permeability-Surface Area (PS) Product | A measure of the rate of solute exchange across the capillary walls. It represents the product of the capillary permeability (P) and the capillary surface area (S). | 10⁻⁴ to 10⁻³ cm³/s/g | In situ brain perfusion | [5] |

| Brain Uptake Clearance (Kin) | Represents the unidirectional clearance of a substance from the blood into the brain tissue. | Varies with blood flow | Intravenous bolus injection | [6] |

| Octanol-Water Partition Coefficient (logP) | A measure of the lipophilicity of a compound. Higher values indicate greater lipid solubility and generally higher passive permeability across the BBB. | High (specific values not detailed in provided abstracts) | Not specified | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's BBB permeability. The two most common and well-established techniques are the in situ brain perfusion and autoradiography.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain, enabling the quantitative measurement of solute transport across the BBB.[5][7]

Surgical Procedure:

-

Animal Preparation: Adult rats are anesthetized, and their body temperature is maintained.

-

Vessel Cannulation: The right common carotid artery is exposed, and the external carotid artery is cannulated in a retrograde direction. Other branches of the external carotid artery are ligated to ensure the perfusate is directed towards the brain.

-

Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline or artificial blood) containing a known concentration of radiolabeled this compound (e.g., [¹⁴C]-iodoantipyrine) and a vascular marker (e.g., [³H]-sucrose) is infused at a controlled rate.[6][7]

-

Sample Collection: After a short perfusion period (typically 60 seconds for saline-based perfusates), the animal is decapitated, and the brain is removed.[5] Brain tissue and perfusate samples are collected for analysis.

-

Analysis: The radioactivity in the brain tissue and perfusate is measured using liquid scintillation counting. The amount of tracer that has crossed the BBB is calculated by subtracting the amount remaining in the vascular space (as indicated by the vascular marker).

Autoradiography

Autoradiography is used to visualize and quantify the regional distribution of this compound in the brain, which is directly related to local cerebral blood flow.[1][8][9]

Procedure:

-

Tracer Administration: A bolus of [¹⁴C]-iodoantipyrine is administered intravenously to a conscious or anesthetized animal.[9]

-

Timed Blood Sampling: Arterial blood samples are taken at timed intervals to determine the time course of the tracer concentration in the blood.

-

Brain Removal: At a predetermined time after injection, the animal is euthanized, and the brain is rapidly removed and frozen to prevent further diffusion of the tracer.[9]

-

Sectioning and Imaging: The frozen brain is sectioned, and the sections are exposed to X-ray film or a phosphor imaging screen. The resulting autoradiograms show the distribution of the radiolabeled tracer.

-

Quantification: The optical density of the autoradiograms is measured and, using the arterial input function, converted into quantitative values of local cerebral blood flow.

Visualizations

The following diagrams illustrate the experimental workflow for the in situ brain perfusion technique and the logical relationship of this compound's passive diffusion across the BBB.

Caption: Workflow for measuring this compound BBB permeability using the in situ brain perfusion technique.

Caption: this compound passively diffuses across the BBB down its concentration gradient.

References

- 1. Measurement of local cerebral blood flow with iodo [14C] antipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Changes in Regional Brain Perfusion During Functional Brain Activation: Comparison of [64Cu]-PTSM with [14C]-Iodoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

Iodoantipyrine: A Technical Whitepaper on its Antiviral and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoantipyrine (4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one), an iodinated derivative of the non-steroidal anti-inflammatory drug (NSAID) antipyrine, exhibits a compelling dual-action profile characterized by both potent antiviral and anti-inflammatory properties. Developed in the 1950s, its primary antiviral mechanism is attributed to the induction of endogenous type 1 interferons, establishing a broad-spectrum antiviral state within the host. As an NSAID, its anti-inflammatory effects are rooted in the suppression of prostaglandin synthesis. This document provides a comprehensive technical overview of the mechanisms of action, quantitative efficacy data, and relevant experimental protocols for this compound, serving as a resource for research and development in virology and immunology.

Antiviral Properties of this compound

This compound has demonstrated significant efficacy against a range of RNA and DNA viruses. Its activity is not typically targeted at the virus itself but rather at stimulating the host's innate immune response.

Mechanism of Antiviral Action

The principal antiviral activity of this compound is its function as an interferon inducer.[1] Upon administration, it stimulates host cells to produce endogenous type 1 interferons (IFN-α/β). These cytokines then bind to receptors on neighboring cells, initiating a signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs).[2][3] The proteins encoded by ISGs establish an "antiviral state" by inhibiting various stages of the viral life cycle, including viral entry, replication, protein synthesis, and assembly.[4][5] A secondary direct antiviral mechanism, involving the suppression of viral DNA and RNA synthesis, has also been proposed and is under investigation.

Spectrum of Activity

This compound has documented activity against a variety of interferon-sensitive viruses, including:

-

Tick-Borne Encephalitis Virus (TBEV)[6]

-

Coxsackie B3 Virus[7]

-

Hantavirus

-

Influenza Type A Virus

-

Hepatitis B and C (HBV and HCV) viruses

-

Herpes Viruses

-

Papilloma Virus

Quantitative Antiviral Data

The most detailed quantitative data comes from preclinical studies in murine models of Tick-Borne Encephalitis Virus infection. The results highlight both therapeutic and prophylactic efficacy.

| Virus Challenge | Administration Route | Dose | Treatment Type | Efficacy (Reliable Effect) | Citation |

| 10 LD50 TBEV | Oral | 50 mg/kg | Therapeutic | 60.0% | [6] |

| 10 LD50 TBEV | Parenteral | 50 mg/kg | Therapeutic | 53.4% | [6] |

| 10 LD50 TBEV | N/A | 50 mg/kg | Prophylactic | 47.0% | [6] |

| 100 LD50 TBEV | N/A | 50 mg/kg | Therapeutic | 38.0% | [6] |

| 100 LD50 TBEV | N/A | 50 mg/kg | Prophylactic | 30.0% | [6] |

Table 1: In Vivo Efficacy of this compound Against Tick-Borne Encephalitis Virus (TBEV) in Mice.

Anti-inflammatory Properties of this compound

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group. Its anti-inflammatory action is primarily mediated through the inhibition of prostaglandin synthesis, a core mechanism for most NSAIDs.[8][9]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of NSAIDs like this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[11][12] By blocking COX activity, this compound reduces the production of pro-inflammatory prostaglandins such as PGE2, thereby mitigating the inflammatory response.[13] Other reported anti-inflammatory effects include the reduction of mast cell degranulation and a cell membrane stabilizing activity.

Experimental Protocols

The following sections summarize the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.

In Vivo Antiviral Efficacy Model (Tick-Borne Encephalitis)

This protocol outlines the typical workflow for assessing the therapeutic and prophylactic activity of this compound against TBEV in a murine model.[6]

-

Animal Model: Inbred or outbred white mice, weighing 10-12 grams.[6]

-

Virus Strain: Absettarov strain of Tick-Borne Encephalitis Virus.[6]

-

Infection: A single subcutaneous injection of the virus at a specified lethal dose (e.g., 10 LD50 or 100 LD50).

-

Drug Administration:

-

Therapeutic: this compound (e.g., 50 mg/kg) is administered orally or parenterally after viral challenge.

-

Prophylactic: this compound is administered prior to viral challenge.

-

-

Observation Period: Animals are monitored for a period of 21 days.[6]

-

Primary Endpoint: Survival rate. Efficacy is determined by the percentage of surviving animals in the treatment group compared to a control group.

In Vivo Antiviral Efficacy Model (Enterovirus)

Studies have also evaluated this compound in a model of enterovirus infection.[7]

-

Animal Model: Newborn white mice.

-

Virus Strain: Coxsackie B3 virus.

-

Endpoint: The studies demonstrated both therapeutic and prophylactic activity during the acute phase of the infection, assessed by mortality and pathology of the myocardium and pancreas.[7]

Conclusion

This compound presents a unique pharmacological profile with established dual antiviral and anti-inflammatory activities. Its ability to induce a host-mediated interferon response provides a broad-spectrum defense against numerous viruses, a mechanism that is less susceptible to the development of viral resistance compared to direct-acting antivirals. Concurrently, its function as a classical NSAID via inhibition of the COX pathway allows it to manage the inflammatory sequelae often associated with viral infections. The quantitative efficacy demonstrated in preclinical models, particularly against TBEV, underscores its potential as a valuable therapeutic agent. Further research into its specific molecular interactions, particularly within inflammatory signaling cascades like NF-κB, and well-controlled clinical trials could further elucidate its role in managing viral and inflammatory diseases.

References

- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Frontiers | Type-I Interferon Responses: From Friend to Foe in the Battle against Chronic Viral Infection [frontiersin.org]

- 3. Antiviral actions of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Opioid-Induced Immunomodulation: Consequences for the Experimental Coxsackievirus B3-Induced Myocarditis Model | MDPI [mdpi.com]

- 7. Synthesis and use of iodinated nonsteroidal antiinflammatory drug analogs as crystallographic probes of the prostaglandin H2 synthase cyclooxygenase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural and Functional Differences Between Antipyrine and Iodoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological differences between antipyrine and its iodinated analog, 4-iodoantipyrine. While both molecules share a common pyrazolone core, the addition of an iodine atom at the C4 position of the pyrazole ring in iodoantipyrine results in significant alterations to its properties and biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Antipyrine, also known as phenazone, is a well-established analgesic and antipyretic drug.[1] Its derivative, 4-iodoantipyrine, is recognized for its role as a tracer in cerebral blood flow measurements and for its potential antiviral properties. The fundamental structural difference lies in the substitution of a hydrogen atom with an iodine atom on the pyrazolone ring, a modification that imparts distinct physicochemical and biological characteristics. Understanding these differences is crucial for the targeted application and development of these compounds in therapeutic and diagnostic contexts.

Structural and Physicochemical Properties

The core structure of both molecules is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. The key distinction is the presence of an iodine atom at the fourth position of the pyrazole ring in 4-iodoantipyrine.[2]

Table 1: Comparison of Physicochemical Properties

| Property | Antipyrine | 4-Iodoantipyrine |

| Molecular Formula | C₁₁H₁₂N₂O[3] | C₁₁H₁₁IN₂O[2] |

| Molecular Weight | 188.23 g/mol [3] | 314.12 g/mol [2] |

| pKa | 1.4[3] | Not experimentally determined in reviewed literature. |

| Water Solubility | 1000 g/L (at 20 °C)[4] | Not precisely quantified in reviewed literature. |

| LogP (Octanol/Water) | 0.38[4] | 1.3 (XLogP3)[2] |

Note: The higher LogP value of 4-iodoantipyrine suggests increased lipophilicity compared to antipyrine.[5]

Synthesis of 4-Iodoantipyrine

Several methods have been reported for the synthesis of 4-iodoantipyrine from antipyrine. A common laboratory-scale synthesis involves the iodination of antipyrine.

Experimental Protocol: Synthesis of 4-Iodoantipyrine

This protocol is based on the principles of electrophilic iodination of the antipyrine ring.

Materials:

-

Antipyrine

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Hydrochloric Acid (HCl)

-

Methanol

-

Ethanol

-

Chloroform

-

Water

-

Anion exchange resin

-

Cellulose thin-layer chromatography (TLC) plates

-

Sodium thiosulfate (for quenching)

Procedure: [4]

-

Reaction Setup: Dissolve antipyrine in a suitable solvent such as dilute hydrochloric acid.

-

Iodination: Prepare a solution of potassium iodide and potassium iodate in water. Add this iodinating mixture dropwise to the antipyrine solution with constant stirring. The reaction proceeds according to the following equation: 3C₁₁H₁₂N₂O + 2KI + KIO₃ + 3HCl → 3C₁₁H₁₁IN₂O + 3KCl + 3H₂O[4]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system such as ethanol-chloroform-water (45:45:10).[4]

-

Work-up: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

-

Purification:

-

The crude 4-iodoantipyrine can be separated from the reaction mixture by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like methanol.[4]

-

For radiolabeled synthesis involving NaI¹³¹, purification can be performed using anion exchange chromatography to remove unbound radioactive iodide.[4]

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Comparative Pharmacokinetics

Metabolism

Antipyrine: The metabolism of antipyrine is extensively studied and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6] Several CYP isoforms are involved in its biotransformation into various metabolites.[7]

-

CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 have all been identified as contributing to the metabolism of antipyrine.[7]

4-Iodoantipyrine: The specific cytochrome P450 enzymes responsible for the metabolism of 4-iodoantipyrine have not been definitively identified in the reviewed literature. It is plausible that it undergoes metabolism via similar pathways to antipyrine, but further experimental studies are required for confirmation.

Protein Binding

Antipyrine: Antipyrine exhibits negligible binding to plasma proteins.[8]

Experimental Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is considered the "gold standard" for measuring the extent of drug binding to plasma proteins.[9]

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)[10]

-

Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 8-12 kDa)[9]

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (antipyrine or 4-iodoantipyrine)

-

LC-MS/MS system for analysis

-

Preparation: Spike the plasma with the test compound at a known concentration.

-

Dialysis Setup:

-

Assemble the equilibrium dialysis cells, separating the two chambers with the dialysis membrane.

-

Add the spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

-

-

Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Sample Analysis:

-

To account for matrix effects in the analysis, mix an aliquot of the buffer sample with blank plasma and an aliquot of the plasma sample with PBS to create matched matrices.

-

Determine the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.

-

-

Calculation: The percentage of protein binding can be calculated using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] * 100

Comparative Pharmacodynamics and Mechanisms of Action

Inhibition of Prostaglandin Synthesis

Both antipyrine and this compound are classified as non-steroidal anti-inflammatory drugs (NSAIDs) and are known to inhibit the synthesis of prostaglandins by targeting the cyclooxygenase (COX) enzymes.[2][13] Prostaglandins are key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins.[14] Molecular docking studies on antipyrine derivatives suggest that they bind to the active site of COX enzymes.

Interferon Induction by this compound

A key pharmacological difference of this compound is its ability to induce the production of endogenous type I interferons (IFNs), which are critical components of the innate antiviral response.[15] This property is the basis for its investigation as an antiviral agent. The precise mechanism by which this compound triggers interferon induction is not fully elucidated, but it is thought to involve the activation of intracellular pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), which detect viral components.

Upon activation, these receptors initiate a signaling cascade that leads to the activation of transcription factors, such as IRF3 and NF-κB. These transcription factors then translocate to the nucleus and induce the expression of type I interferon genes.

References

- 1. scilit.com [scilit.com]

- 2. 4-Iodoantipyrine synthesized by means of solid-state mechanical activation | Semantic Scholar [semanticscholar.org]

- 3. 4-Iodoantipyrine | C11H11IN2O | CID 8522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pulmonary distribution of this compound: temperature and lipid solubility effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Critical assessment of different methods for quantitative measurement of metallodrug-protein associations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RIG-I-like receptor - Wikipedia [en.wikipedia.org]

Iodoantipyrine for the Treatment of Tick-Borne Encephalitis: A Review of Preclinical Data

Disclaimer: This document summarizes the limited publicly available preclinical data on the use of iodoantipyrine for tick-borne encephalitis (TBE). The information is primarily based on a single preclinical study and general knowledge of its proposed mechanism of action. There is a notable absence of comprehensive data from human clinical trials, detailed pharmacokinetics, and specific molecular pathway analysis in the public domain. Therefore, this cannot be considered a complete technical guide but rather a synopsis of existing preliminary research. Currently, there is no specific antiviral treatment widely approved for TBE; management is primarily supportive.[1][2]

Introduction

Tick-borne encephalitis (TBE) is a significant viral infection of the central nervous system caused by the tick-borne encephalitis virus (TBEV), a member of the Flaviviridae family.[3][4] While vaccination is an effective preventive measure, there are no approved specific antiviral therapies for established TBE infection.[1][3] this compound (also referred to as iodantipyrine-4) is a nonsteroidal anti-inflammatory compound that has been investigated for its antiviral properties.[5] Preclinical research suggests that this compound may have therapeutic and prophylactic effects against TBEV, primarily through its action as an interferon inducer.[5][6] This document aims to consolidate the available preclinical data for researchers, scientists, and drug development professionals.

Preclinical Efficacy

The primary evidence for the anti-TBEV activity of this compound comes from a preclinical study in a mouse model.[5] The study evaluated the therapeutic and prophylactic efficacy of this compound against infection with the Absettarov strain of TBEV.[5]

Data Presentation

The quantitative outcomes from this study are summarized in the tables below.

Table 1: Therapeutic Efficacy of this compound in TBEV-Infected Mice [5]

| Viral Challenge Dose | Administration Route | Dosage | Therapeutic Effect (% Survival) |

| 10 LD50 | Oral | 50 mg/kg | 60.0% |

| 10 LD50 | Parenteral | 50 mg/kg | 53.4% |

| 100 LD50 | Not Specified | 50 mg/kg | 38.0% |

Table 2: Prophylactic Efficacy of this compound in TBEV-Infected Mice [5]

| Viral Challenge Dose | Administration | Dosage | Prophylactic Effect (% Survival) |

| 10 LD50 | Pre-infection | 50 mg/kg | 47.0% |

| 100 LD50 | Pre-infection | 50 mg/kg | 30.0% |

Another study investigating various drugs against TBEV noted that this compound inhibited the proliferation of a highly virulent TBEV strain in cell cultures by 50-60%. However, in a lethal mouse model of TBE, it only prevented mortality in 5-10% of the infected animals.

Proposed Mechanism of Action: Interferon Induction

The primary antiviral mechanism attributed to this compound is the induction of endogenous interferons.[5][6] Interferons (IFNs) are cytokines that play a crucial role in the innate immune response to viral infections.[7][8][9] The induction of type I interferons (IFN-α and IFN-β) leads to the establishment of an antiviral state in cells, which inhibits viral replication.[9]

The general pathway for virus-induced interferon production involves the recognition of viral components by pattern recognition receptors (PRRs), which triggers a signaling cascade culminating in the transcription of IFN genes.[2] The secreted IFNs then bind to their receptors on target cells, activating the JAK/STAT signaling pathway.[7][8] This leads to the expression of numerous interferon-stimulated genes (ISGs), the products of which have direct antiviral effects.[9] While it is known that this compound is an interferon inducer, the specific molecular interactions by which it initiates this cascade have not been detailed in the available literature.

Mandatory Visualization

Caption: Generalized interferon induction and signaling pathway proposed for this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound and TBE are not fully available. However, based on the abstract of the primary preclinical study, a general workflow can be inferred.[5]

Key Methodologies from Preclinical Mouse Study [5]

-

Animal Model: Inbred white mice, weighing 10-12 grams.

-

Virus Strain: Absettarov strain of tick-borne encephalitis virus.

-

Infection Route: Single subcutaneous injection of the virus.

-

Drug Administration: this compound administered orally or parenterally in various doses (a dose of 50 mg/kg is specified for key results).

-

Observation Period: Animals were observed for 21 days post-infection.

-

Endpoints: Therapeutic and prophylactic efficacy, likely determined by survival rates. Interferon production was also assessed, though the specific assay is not mentioned.

Mandatory Visualization

Caption: Inferred workflow for the preclinical evaluation of this compound in a TBE mouse model.

Conclusion

The available preclinical data suggests that this compound exhibits antiviral activity against the tick-borne encephalitis virus in a mouse model, with both therapeutic and prophylactic effects observed.[5] The mechanism of action is reported to be the induction of interferon, a key component of the innate immune response to viral infections.[5][6] However, there is a significant lack of in-depth technical information in the public domain. To fully assess the potential of this compound as a treatment for TBE, further research is required, including detailed mechanistic studies, comprehensive pharmacokinetic and pharmacodynamic profiling, and well-designed clinical trials to establish its safety and efficacy in humans. The criticism of the design of past clinical trials in Russia underscores the need for rigorous, modern clinical investigation.[6] For drug development professionals, this compound may represent a lead compound in the search for TBE therapeutics, but substantial research and development efforts are necessary to validate these early findings.

References

- 1. EAN consensus review on prevention, diagnosis and management of tick-borne encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tick-borne encephalitis: A review of epidemiology, clinical characteristics, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [The therapeutic and prophylactic effect of 4-iodoantipyrine in experimental tick-borne encephalitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Interferon signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Interferon signaling pathway | Abcam [abcam.com]

The Theoretical Cornerstone of Cerebral Blood Flow Measurement: An In-depth Guide to the Iodoantipyrine Autoradiographic Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles, experimental protocols, and quantitative data underlying the iodoantipyrine autoradiographic method for measuring local cerebral blood flow (CBF). This method, grounded in the principles of inert gas exchange, has been a foundational technique in neuroscience and pharmacology for decades, offering high-resolution spatial mapping of blood flow in the brain.

Core Principles: The Kety-Schmidt Foundation

The this compound autoradiographic method is a direct application of the Kety-Schmidt principle, which was initially developed for measuring whole-brain blood flow using inhaled nitrous oxide.[1][2] The theory is based on the Fick principle, which states that the rate of change of a substance's concentration in a tissue is equal to the rate at which it is delivered by arterial blood minus the rate at which it is removed by venous blood.[1]

For a freely diffusible, biologically inert tracer like this compound, its accumulation in a given brain region is limited only by blood flow. The key assumptions underpinning this method are:

-

Inert and Diffusible: The tracer is not metabolized, synthesized, or actively transported in the brain and diffuses freely between blood and brain tissue.

-

Flow-Limited Distribution: The tracer's distribution to the tissue is primarily determined by the rate of blood flow to that tissue.

-

Equilibrium: Over a short experimental period, the tracer concentration in the venous blood leaving a tissue is in equilibrium with the concentration in the tissue itself.

[14C]this compound was developed as a more suitable tracer than its predecessor, [14C]antipyrine, due to its higher lipid solubility. This property allows it to cross the blood-brain barrier more freely, making its distribution more exclusively dependent on blood flow.[3]

The Operational Equation

The theoretical principles are mathematically embodied in the following operational equation, which allows for the calculation of local cerebral blood flow (f) in a specific tissue region (i):

Where:

-

Ci(T) is the concentration of the tracer in the tissue region i at the time of sacrifice (T). This is determined by quantitative autoradiography.

-

λi is the tissue-blood partition coefficient for the tracer in region i. This represents the ratio of the tracer's solubility in tissue to its solubility in blood at equilibrium.

-

Ca(t) is the arterial plasma concentration of the tracer as a function of time (t) from injection to sacrifice. This is determined by frequent arterial blood sampling during the experiment.

-

T is the total duration of the experiment from the start of tracer infusion to the moment of sacrifice.

-

f is the local cerebral blood flow, the parameter to be determined.

This equation is solved for f for each brain region of interest by measuring Ci(T) from the autoradiograms and Ca(t) from arterial blood samples.

Quantitative Data Presentation

The this compound method has been used to generate a wealth of quantitative data on cerebral blood flow in various animal models and under diverse physiological and pathological conditions.

Brain-Blood Partition Coefficient (λ)

The tissue-blood partition coefficient is a critical parameter in the operational equation. It is specific to the tracer and the tissue type.

| Species | Tissue | Partition Coefficient (λ) (ml/g) | Reference |

| Rat | Normal Brain Hemisphere (Gray & White Matter) | 0.861 ± 0.037 | [3] |

| Rat | Experimental Brain Tumor | 0.876 ± 0.042 | [3] |

| Mouse | Whole Brain | 0.89 ± 0.03 | [4] |

| Human | Subcutaneous Adipose Tissue | 1.12 ± 0.06 |

Cerebral Blood Flow in Rats

The following table summarizes representative cerebral blood flow values obtained using the [14C]this compound autoradiographic method in various brain regions of the rat under control (anesthetized) conditions.

| Brain Region | Cerebral Blood Flow (ml/100g/min) | Reference |

| Whole Brain (Wistar) | 108 ± 12 | [5][6] |

| Whole Brain (Sprague Dawley) | 116 ± 14 | [5][6] |

| Whole Brain (BDIX) | 122 ± 16 | [5][6] |

| Neocortex (Ischemic) | 24 ± 3 | [7] |

Comparison with Other CBF Measurement Techniques

The this compound method is often considered a "gold standard" for its high spatial resolution. The table below compares whole-brain CBF values in rats obtained with this method versus other common techniques.

| Method | Species | Condition | Whole Brain CBF (ml/100g/min) | Reference |

| [14C]this compound Autoradiography | Rat (Wistar) | Anesthetized | 108 ± 12 | [5][6] |

| [14C]this compound Autoradiography | Rat (Sprague Dawley) | Anesthetized | 116 ± 14 | [5][6] |

| [14C]this compound Autoradiography | Rat (BDIX) | Anesthetized | 122 ± 16 | [5][6] |

| Arterial Spin Labeling (ASL) MRI | Rat (Wistar) | Anesthetized | 109 ± 22 | [5][6] |

| Arterial Spin Labeling (ASL) MRI | Rat (Sprague Dawley) | Anesthetized | 111 ± 18 | [5][6] |

| Arterial Spin Labeling (ASL) MRI | Rat (BDIX) | Anesthetized | 100 ± 15 | [5][6] |

| [15O]-water PET | Human | Awake | 44.2 ± 9 | [8] |

| Arterial Spin Labeling (ASL) MRI | Human | Awake | 41.5 ± 9 | [8] |

| Dynamic Perfusion CT | Human | Awake | 45.56 | [9] |

Experimental Protocols

A generalized experimental protocol for measuring local cerebral blood flow in rats using [14C]this compound autoradiography is outlined below. Specific details may vary based on the research question and laboratory setup.

Animal Preparation

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is crucial as it can significantly affect cerebral blood flow.

-

Catheterization: Surgically insert catheters into a femoral artery for blood sampling and a femoral vein for tracer infusion.

-

Physiological Monitoring: Monitor and maintain physiological variables such as body temperature, blood pressure, and arterial blood gases within the normal range throughout the experiment.

Tracer Infusion and Blood Sampling

-

Tracer Preparation: Prepare a solution of [14C]this compound in saline.

-

Infusion: Infuse the [14C]this compound solution intravenously at a programmed rate for a predetermined duration (typically 30-60 seconds).

-

Arterial Sampling: Begin collecting arterial blood samples at a high frequency (e.g., every 2-5 seconds) from the start of the infusion. The timing of each sample must be precisely recorded.

Brain Tissue Collection and Sectioning

-

Sacrifice: At the end of the infusion period, rapidly sacrifice the animal by decapitation.

-

Brain Removal and Freezing: Immediately remove the brain and freeze it in a suitable medium (e.g., isopentane cooled with liquid nitrogen) to prevent post-mortem diffusion of the tracer.

-

Cryosectioning: Mount the frozen brain on a cryostat and cut thin (e.g., 20 µm) coronal sections.

Autoradiography and Densitometry

-